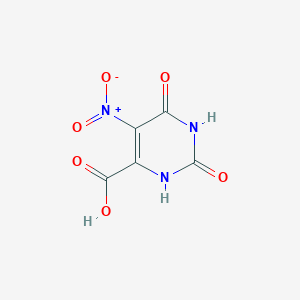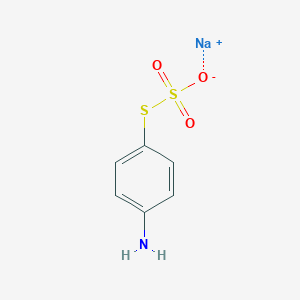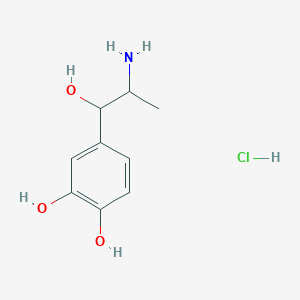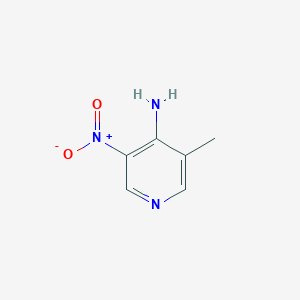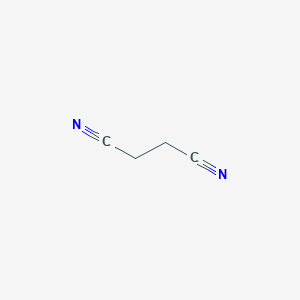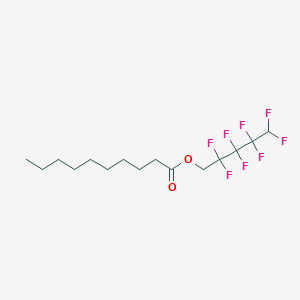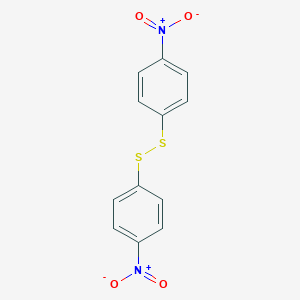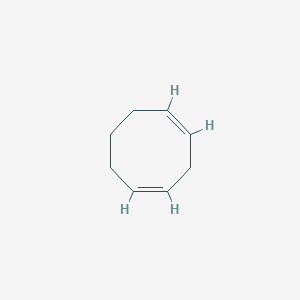![molecular formula C32H39Cl4N5O3 B093096 2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol CAS No. 16757-47-4](/img/structure/B93096.png)
2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol, also known as BCNU (1,3-bis(2-chloroethyl)-1-nitrosourea), is a potent alkylating agent used in chemotherapy for the treatment of various types of cancer. BCNU is classified as a nitrosourea, which is a type of chemotherapy drug that works by damaging the DNA of cancer cells, preventing them from dividing and growing.
Wirkmechanismus
2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol works by alkylating the DNA of cancer cells, causing DNA cross-linking and strand breaks, which ultimately leads to cell death. 2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol is a non-specific alkylating agent, meaning that it can damage both cancer cells and normal cells.
Biochemische Und Physiologische Effekte
2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol is rapidly absorbed into the bloodstream and distributed throughout the body. It is metabolized in the liver and excreted in the urine. 2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol has been shown to have toxic effects on the bone marrow, which can lead to decreased production of blood cells. It can also cause damage to the lungs, liver, and kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol is a potent and effective chemotherapy drug that has been extensively studied for its anticancer properties. However, it has several limitations when used in lab experiments. 2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol is highly toxic and can be difficult to handle safely. It also has a short half-life, which means that it must be administered frequently to maintain therapeutic levels.
Zukünftige Richtungen
Despite its limitations, 2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol continues to be an important chemotherapy drug for the treatment of cancer. Future research directions include the development of new formulations of 2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol that can be administered more easily and safely. Additionally, researchers are exploring the use of 2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol in combination with other chemotherapy drugs to enhance their effectiveness and reduce toxicity. Finally, researchers are investigating the use of 2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol in combination with other therapies, such as immunotherapy and targeted therapy, to improve treatment outcomes for cancer patients.
Synthesemethoden
2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol can be synthesized through the reaction of 1,3-diaminopropane with 2-chloroethanol, followed by reaction with 4-(p-nitrobenzyl)pyrimidine-2,6-dione. The resulting compound is then treated with nitrous acid to yield 2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol.
Wissenschaftliche Forschungsanwendungen
2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol has been extensively studied for its anticancer properties and has been used in the treatment of various types of cancer, including brain tumors, lymphomas, and multiple myeloma. 2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol has also been studied for its potential use in combination with other chemotherapy drugs to enhance their effectiveness.
Eigenschaften
CAS-Nummer |
16757-47-4 |
|---|---|
Produktname |
2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol |
Molekularformel |
C32H39Cl4N5O3 |
Molekulargewicht |
683.5 g/mol |
IUPAC-Name |
2-[1,3-bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-1,3-diazinan-2-yl]-4-nitrophenol |
InChI |
InChI=1S/C32H39Cl4N5O3/c33-12-18-37(19-13-34)27-6-2-25(3-7-27)23-39-16-1-17-40(32(39)30-22-29(41(43)44)10-11-31(30)42)24-26-4-8-28(9-5-26)38(20-14-35)21-15-36/h2-11,22,32,42H,1,12-21,23-24H2 |
InChI-Schlüssel |
RJEHJKLRNAYANU-UHFFFAOYSA-N |
SMILES |
C1CN(C(N(C1)CC2=CC=C(C=C2)N(CCCl)CCCl)C3=C(C=CC(=C3)[N+](=O)[O-])O)CC4=CC=C(C=C4)N(CCCl)CCCl |
Kanonische SMILES |
C1CN(C(N(C1)CC2=CC=C(C=C2)N(CCCl)CCCl)C3=C(C=CC(=C3)[N+](=O)[O-])O)CC4=CC=C(C=C4)N(CCCl)CCCl |
Andere CAS-Nummern |
16757-47-4 |
Synonyme |
2-[1,3-bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-1,3-diazinan-2-yl]-4-nitro-phenol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



